N-(4-butylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide
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Overview
Description
N-(4-butylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide is a heterocyclic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a furo[3,2-b]pyridine core, which is fused with a carboxamide group and a butylphenyl substituent. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and pharmacology.
Mechanism of Action
Target of Action
Similar pyridine derivatives have been reported to exhibit antimicrobial properties , suggesting that the compound might interact with microbial proteins or enzymes.
Mode of Action
It is plausible that the compound interacts with its targets, leading to changes in their function or structure, which could result in the inhibition of microbial growth .
Biochemical Pathways
Given its potential antimicrobial properties, it may interfere with essential biochemical pathways in microbes, leading to their growth inhibition .
Result of Action
Based on the antimicrobial properties of similar compounds, it can be inferred that the compound may lead to the inhibition of microbial growth .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-butylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide typically involves the reaction of 4-bromo acetophenone with vetraldehyde (3,4-dimethoxy benzaldehyde) in ethanol and sodium hydroxide solution to form a chalcone intermediate . This chalcone is then treated with 2-cyanothioacetamide to yield the corresponding pyridinethione . The final step involves the reaction of pyridinethione with 2-chloro-N-arylacetamide derivatives, α-haloketones, methyl iodide, or chloroacetonitrile to produce the target compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Advanced techniques like continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-butylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxamide group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
N-(4-butylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- 2-amino-3-(3’,4’,5’-trimethoxybenzoyl)-6-substituted-4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives
- N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide
- Secondary 3-aminothieno[2,3-b]pyridinecarboxamides
Uniqueness
N-(4-butylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide stands out due to its unique furo[3,2-b]pyridine core and the presence of a butylphenyl substituent. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-(4-butylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-3-4-5-14-7-9-15(10-8-14)21-19(22)18-12-16-17(23-18)11-6-13(2)20-16/h6-12H,3-5H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWQYTMPHFHNTSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=CC3=C(O2)C=CC(=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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